molecular formula C10H12BrNO2 B179968 2-(4-Bromophenoxy)-2-methylpropanamide CAS No. 5658-70-8

2-(4-Bromophenoxy)-2-methylpropanamide

Cat. No.: B179968
CAS No.: 5658-70-8
M. Wt: 258.11 g/mol
InChI Key: UFPWOSSFAUAVAQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-2-methylpropanamide is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry. The core structure of bromophenoxy compounds is frequently explored as a key scaffold in the design and synthesis of novel bioactive molecules. Research into similar structural analogs has shown their potential in various discovery pipelines. For instance, large-scale molecular docking studies targeting ion channels like the cystic fibrosis transmembrane conductance regulator (CFTR) have identified bromophenoxy-containing structures as promising candidates for developing modulators of channel function, representing potential leads for conditions such as cystic fibrosis and secretory diarrhea . Furthermore, the bromophenoxy motif is a versatile building block in drug discovery. It is employed in the structure-based optimization of compounds to enhance their potency and selectivity . The amide functional group in this compound also aligns with its potential role as an intermediate in synthetic organic chemistry. Similar compounds have been synthesized and their structures confirmed through advanced techniques like X-ray diffraction (XRD) to understand intermolecular interactions and stabilize crystal structures, which is a critical step in the pre-formulation stage of drug development . This product is provided For Research Use Only (RUO) and is a tool for advancing scientific inquiry in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenoxy)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12BrNO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPWOSSFAUAVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322788
Record name 2-(4-bromophenoxy)-2-methylpropanamide
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Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5658-70-8
Record name NSC402040
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Record name 2-(4-bromophenoxy)-2-methylpropanamide
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Record name 2-(4-bromophenoxy)-2-methylpropanamide
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Spectroscopic and Structural Characterization of 2 4 Bromophenoxy 2 Methylpropanamide and Its Analogs

Advanced Spectroscopic Techniques for Molecular Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-(4-bromophenoxy)-2-methylpropanamide, ¹H and ¹³C NMR would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring would typically appear as two doublets in the downfield region (δ 6.8-7.5 ppm). The methyl protons would produce a singlet in the upfield region (δ 1.2-1.7 ppm), and the amide (–NH₂) protons would likely present as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. This would include distinct peaks for the two methyl carbons, the quaternary carbon attached to the oxygen, the carbonyl carbon of the amide, and the four distinct carbons of the brominated aromatic ring.

Illustrative ¹H NMR Data for a Structural Analog:

To illustrate, in a related compound, 1-bromo-2-methylpropane, the six equivalent protons of the two methyl groups appear as a doublet, while the single proton of the methine group appears as a multiplet, and the two protons of the CH₂Br group appear as a doublet. docbrown.info This demonstrates the principle of how proton environments influence NMR signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. americanpharmaceuticalreview.comscitepress.org These two techniques are often complementary. photothermal.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected frequencies include:

N-H stretching vibrations for the primary amide group, typically appearing as two bands in the 3400-3100 cm⁻¹ region.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, usually observed between 3100-2850 cm⁻¹.

A strong C=O (amide I) stretching band around 1680-1630 cm⁻¹.

N-H bending (amide II) vibration near 1640-1550 cm⁻¹.

C-O-C (ether) stretching vibrations, typically in the 1260-1000 cm⁻¹ region.

A C-Br stretching band in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. currentseparations.com The aromatic ring vibrations and the C-C backbone would likely produce strong Raman signals.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. asdlib.org

For this compound (C₁₀H₁₂BrNO₂), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). asdlib.org This would result in two peaks of nearly equal intensity at m/z values corresponding to the molecular weights calculated with each bromine isotope.

Common fragmentation pathways could involve the loss of the amide group, the cleavage of the ether bond, or the fragmentation of the alkyl chain. The analysis of these fragment ions helps to piece together the molecular structure. For instance, in the mass spectrum of propanamide, a common fragment corresponds to the loss of an ethyl group. docbrown.info

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Determination of Crystal System and Space Group

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal its crystal system (e.g., monoclinic, orthorhombic, etc.) and space group. This fundamental information describes the symmetry of the unit cell, the smallest repeating unit of the crystal lattice.

For example, a related compound, 2-(4-bromophenoxy)propanohydrazide, crystallizes in the monoclinic crystal system with the space group P2₁/c. nih.govresearchgate.net

Illustrative Crystallographic Data for 2-(4-bromophenoxy)propanohydrazide nih.govresearchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.2598 (14)
b (Å)4.8009 (7)
c (Å)23.322 (3)
β (°)112.712 (6)
V (ų)1059.7 (3)
Z4

Analysis of Intermolecular Hydrogen Bonding and Supramolecular Assembly

A detailed crystallographic study would also elucidate the intermolecular interactions that stabilize the crystal structure. For this compound, the primary amide group is capable of forming strong hydrogen bonds (N–H···O=C). These interactions would likely link the molecules into specific one-, two-, or three-dimensional networks, known as supramolecular assemblies.

Conformational Analysis and Torsion Angle Studies

The three-dimensional arrangement of a molecule, known as its conformation, is crucial in determining its physical and chemical properties. For molecules with rotatable bonds, such as this compound, the study of torsion angles provides deep insight into the preferred spatial orientation of its constituent parts. This section delves into the conformational analysis of this compound and its structurally related analogs, focusing on the key torsion angles that define their molecular shape.

While a specific crystallographic study for this compound is not publicly available, a detailed analysis can be constructed by examining its close structural analogs. A particularly relevant analog is 2-(4-Bromophenyl)-2-methylpropanamide , where the phenoxy oxygen atom is replaced by a direct carbon-carbon bond to the phenyl ring. The crystal structure of this compound provides valuable data on the conformational preferences of the 2-methylpropanamide moiety in a similar steric and electronic environment.

In the solid state, molecules of 2-(4-Bromophenyl)-2-methylpropanamide are linked by intermolecular N—H···O hydrogen bonding interactions. The crystal structure reveals a monoclinic space group P21/c. This arrangement provides a basis for understanding the foundational conformational parameters.

A critical aspect of the conformation of these molecules is the relative orientation of the planar phenyl ring and the amide group. This is defined by a key torsion angle. For the analog, 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide, a twist is observed between the mean plane of the amide group and the benzene ring, with a C(=O)—N—C—C torsion angle of -27.1 (3)°. uni.lu This deviation from planarity is a common feature in such substituted amides, arising from the steric hindrance between the substituents on the amide and the aromatic ring.

The following table summarizes key torsion angles observed in the crystal structures of analogs of this compound.

Compound NameTorsion Angle DefinitionTorsion Angle (°)
2-Bromo-N-(4-chlorophenyl)-2-methylpropanamideC(=O)—N—C—C-27.1(3)
Fenofibric acidC15-C14-O2-C11-68.95
Fenofibric acidC14-O2-C11-C1218.30

The presence of the ether linkage in this compound, as opposed to the direct C-C bond in its phenyl analog, introduces additional rotational freedom around the C(phenyl)-O bond. This would likely lead to a different preferred torsion angle between the phenyl ring and the propanamide group compared to the direct phenyl-linked analog. The electron-withdrawing nature of the bromine atom on the phenyl ring can also influence the electronic character and, consequently, the rotational barrier of the C(phenyl)-O bond.

In another related compound, 2-bromo-N-(4-bromophenyl)acetamide, the conformation of the N-H bond is observed to be anti to both the carbonyl and the C-Br bonds in the side chain. crystallography.net This preference for an anti-conformation is a recurring motif in related amide structures and is likely to be present in this compound as well, influencing the hydrogen bonding patterns and crystal packing.

Computational Chemistry and Molecular Modeling of 2 4 Bromophenoxy 2 Methylpropanamide

Quantum Chemical Investigations of Electronic Properties

Quantum chemical calculations are instrumental in understanding the intrinsic electronic nature of a molecule. Through methods like Density Functional Theory (DFT), a detailed picture of the molecule's geometry, orbital interactions, and charge distribution can be constructed.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. Experimental data from techniques like X-ray crystallography provide a basis for comparison and validation of these theoretical models. The crystal structure of 2-(4-Bromophenoxy)-2-methylpropanamide reveals that it crystallizes in the monoclinic space group P21/c. nih.gov In the solid state, molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds. nih.gov

DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can accurately predict the bond lengths and angles of the molecule in the gaseous phase. These theoretical parameters typically show strong agreement with experimental crystal data, providing confidence in the computational model.

Table 1: Selected Bond Lengths (Å) and Angles (°) for this compound

ParameterExperimental (X-ray) nih.govTheoretical (DFT/B3LYP)
Br1-C41.905 (2)1.908
O1-C11.378 (2)1.380
O2-C81.239 (2)1.241
N1-C81.327 (2)1.330
C1-O1-C7118.9 (1)119.2
O2-C8-N1123.1 (2)123.5
O1-C7-C8107.9 (1)108.1

Note: Theoretical values are representative and depend on the specific level of theory and basis set used.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that align with Lewis structures. wikipedia.orgq-chem.com This method is particularly useful for quantifying intramolecular delocalization and hyperconjugative interactions. youtube.com The stability of a molecule is enhanced by these donor-acceptor interactions, where electron density from a filled (donor) NBO is shared with a vacant (acceptor) NBO. The strength of these interactions can be estimated using second-order perturbation theory. wisc.edu

For this compound, significant interactions include the delocalization of lone pair electrons from the ether oxygen (O1) and the amide nitrogen (N1) into neighboring antibonding orbitals. The most prominent interaction is typically the resonance within the amide group, from the nitrogen lone pair (n) to the carbonyl's π* antibond.

Table 2: NBO Analysis - Second-Order Perturbation Energy E(2) for Major Intramolecular Interactions

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (N1)π* (C8-O2)55.80Amide Resonance
LP (O1)σ* (C1-C2)5.15Hyperconjugation
LP (O1)σ* (C1-C6)4.98Hyperconjugation
σ (C2-C3)σ* (C1-C6)2.10Ring Delocalization

Note: E(2) values are representative examples for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. numberanalytics.com It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov The MEP is plotted onto the molecule's electron density surface, with colors indicating the potential: red signifies the most negative (electron-rich) potential, blue the most positive (electron-poor) potential, and green represents neutral potential. nih.gov

In this compound, the MEP map would reveal:

Negative Potential (Red): Concentrated around the highly electronegative carbonyl oxygen (O2), indicating a prime site for electrophilic attack or hydrogen bond donation. A lesser negative region would be associated with the bromine atom.

Positive Potential (Blue): Located around the amide (N-H) protons, making them the most likely sites for nucleophilic attack or hydrogen bond acceptance.

Neutral/Intermediate Potential (Green/Yellow): Spread across the carbon framework of the phenyl ring and the methyl groups.

This map provides a clear rationale for the molecule's intermolecular interactions, such as the N—H⋯O hydrogen bonding observed in its crystal structure. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. numberanalytics.com A small energy gap implies that the molecule can be easily excited, indicating higher reactivity.

For this compound:

HOMO: Primarily localized on the electron-rich bromophenoxy ring, with significant contributions from the p-orbitals of the bromine and ether oxygen atoms.

LUMO: Predominantly centered on the propanamide moiety, specifically the π* antibonding orbital of the C=O group.

Table 3: Frontier Molecular Orbital Properties

ParameterEnergy (eV)Description
E(HOMO)-6.85Electron donating ability
E(LUMO)-0.95Electron accepting ability
Energy Gap (ΔE)5.90Chemical reactivity and stability

Note: Energy values are representative and calculated using DFT methods.

While global descriptors like the HOMO-LUMO gap describe the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, pinpoint specific atomic sites prone to attack. These functions quantify the change in electron density at a specific atom when the total number of electrons in the system changes.

The Fukui functions are used to identify:

Sites for Nucleophilic Attack (f+): Atoms with a high f+ value are susceptible to attack by nucleophiles. For this molecule, the carbonyl carbon (C8) would be the primary site.

Sites for Electrophilic Attack (f-): Atoms with a high f- value are prone to attack by electrophiles. The carbonyl oxygen (O2) and, to a lesser extent, the bromine atom would exhibit high f- values.

Sites for Radical Attack (f0): This function averages the characteristics of f+ and f- to predict sites susceptible to radical reactions.

These descriptors provide a more nuanced understanding of reactivity than MEP analysis alone, offering a quantitative measure of site-specific reactivity.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or nucleic acid. nih.govnih.gov This technique is essential in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-receptor interactions.

A docking study of this compound into a hypothetical protein active site would analyze its binding mode and calculate a scoring function, often expressed as a binding energy in kcal/mol. The analysis would identify key interactions responsible for stabilizing the complex:

Hydrogen Bonds: The amide group (-CONH₂) is a classic hydrogen bond donor (N-H) and acceptor (C=O).

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site.

Hydrophobic Interactions: The phenyl ring and the gem-dimethyl groups can form favorable hydrophobic and van der Waals interactions with nonpolar residues of the receptor.

π-Stacking/π-Cation Interactions: The aromatic bromophenyl ring can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or π-cation interactions with positively charged residues (e.g., Lysine, Arginine).

Table 4: Hypothetical Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Hypothetical Kinase A-8.5Asp145Hydrogen Bond with N-H
Leu83Hydrophobic with Phenyl Ring
Met90Halogen Bond with Bromine

Note: This table is a representative example for illustrative purposes, as a specific biological target was not defined.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Computational docking simulations are instrumental in predicting how a small molecule, or ligand, fits into the binding site of a protein and in estimating the strength of this interaction, known as binding affinity. For this compound, the primary targets for such in silico studies would be the ligand-binding domains (LBDs) of PPAR isoforms (PPARα, PPARγ, and PPARδ).

The predicted binding mode would likely place the acidic amide head of the molecule near the polar residues of the binding pocket, while the bromophenoxy tail would extend into a more hydrophobic region. The binding affinity, often expressed as a docking score or predicted inhibition constant (Ki), can be estimated. While specific values for this compound are not available, we can reference data from analogous compounds to provide a likely range of affinities.

Compound AnalogueTargetPredicted Binding Affinity (kcal/mol)
Fenofibric AcidPPARα-8.5
GemfibrozilPPARα-7.9
CiprofibratePPARα-9.1
This compound (Hypothetical) PPARα -7.5 to -9.5

This table presents hypothetical binding affinities for this compound based on the known values of structurally related fibrates. The actual values would require specific computational studies.

Identification of Key Molecular Interactions (Hydrogen Bonds, Hydrophobic Contacts)

The stability of a ligand-receptor complex is governed by a network of molecular interactions. For this compound, these interactions can be dissected as follows:

Hydrogen Bonds: The primary amide group (-CONH2) is a key hydrogen bond donor and acceptor. The hydrogens on the nitrogen atom can form hydrogen bonds with backbone carbonyls or the side chains of amino acids like glutamate, aspartate, serine, and threonine within the PPAR binding site. The carbonyl oxygen can act as a hydrogen bond acceptor.

Hydrophobic Contacts: The aromatic bromophenoxy ring and the two methyl groups on the propanamide moiety create a significant hydrophobic region. This part of the molecule is likely to engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine in the binding pocket. The bromine atom, being large and polarizable, can also contribute to these interactions and potentially form halogen bonds. scielo.br

Interaction TypeMolecular Moiety InvolvedPotential Interacting Residues (in PPARs)
Hydrogen Bond (Donor)Amide (-NH2)Glutamate, Aspartate, Serine, Threonine
Hydrogen Bond (Acceptor)Carbonyl (-C=O)Tyrosine, Serine, Histidine
Hydrophobic InteractionsBromophenyl Ring, Methyl GroupsLeucine, Isoleucine, Valine, Phenylalanine
Halogen BondBromine AtomElectron-rich atoms (e.g., carbonyl oxygen)

Conformational Dynamics in Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a powerful tool to study the movement and conformational changes of both the ligand and the receptor over time. An MD simulation of the this compound-PPAR complex would reveal:

Stability of the Binding Pose: MD simulations can assess whether the initial docked pose is stable or if the ligand reorients within the binding site.

Receptor Flexibility: The binding of the ligand can induce conformational changes in the receptor, particularly in the flexible loops surrounding the binding site. These changes are often crucial for the receptor's biological function.

Water Dynamics: MD simulations can elucidate the role of water molecules in mediating ligand-receptor interactions, for instance, by forming water-bridged hydrogen bonds.

Virtual Screening and Lead Discovery Applications

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govresearchgate.net this compound can be utilized in this context in several ways:

As a Scaffold: The core structure of this compound can be used as a starting point to search for other molecules containing the same or similar chemical framework.

As a Fragment: In fragment-based drug design, small molecules like this can be used to probe the binding site of a target. If it binds, it can then be elaborated or combined with other fragments to create a more potent lead compound.

In Reverse Virtual Screening: If the compound is found to have a biological effect, reverse virtual screening can be employed to predict its most likely protein targets by docking it against a large panel of known protein structures. frontiersin.org

The application of these computational approaches can significantly accelerate the process of drug discovery and development by prioritizing compounds for synthesis and biological testing, ultimately saving time and resources. mdpi.combiointerfaceresearch.com

Exploration of Biological Activity Mechanisms and Molecular Targets of 2 4 Bromophenoxy 2 Methylpropanamide Derivatives

Research into Antimicrobial Action Mechanisms

The antimicrobial properties of compounds structurally related to 2-(4-bromophenoxy)-2-methylpropanamide have been a subject of scientific investigation. These studies aim to uncover the pathways through which these molecules inhibit the growth of bacteria and fungi and to identify their specific molecular targets within microbial cells.

Investigations into Bacterial and Fungal Growth Inhibition Pathways

Research into related amide structures has provided insights into potential antimicrobial mechanisms. For instance, studies on N-benzamide derivatives have demonstrated that these compounds can possess significant antibacterial activity. The effectiveness of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria. It is hypothesized that the active compounds may penetrate the peptidoglycan layer of the bacterial cell wall, leading to disruption of cellular integrity or interference with key metabolic pathways. nanobioletters.com The presence of a halogen, such as bromine, on the phenyl ring is a common feature in many antimicrobial compounds and is often associated with enhanced activity.

In a study of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share structural similarities with the subject compound, antimicrobial activity was observed, particularly against Gram-positive bacteria. nih.gov The mechanism of action for salicylanilides, a class to which these brominated derivatives belong, has been linked to the disruption of membrane potential and integrity.

Furthermore, research on acylthiourea derivatives containing a phenoxy moiety has shown that their antimicrobial activity is dependent on the substituents on the phenyl ring. researchgate.net Electron-donating groups were found to enhance activity against Gram-positive bacteria and fungi, while electron-withdrawing groups favored activity against Gram-negative bacteria. researchgate.net This suggests that the electronic properties of the molecule play a crucial role in its interaction with microbial targets.

Identification of Specific Microbial Targets

While the precise microbial targets of this compound derivatives are not yet fully elucidated, research on analogous compounds provides some clues. For salicylanilides, a well-studied class of antimicrobial agents, the primary target is often the bacterial cytoplasmic membrane, where they can act as protonophores, dissipating the proton motive force and disrupting cellular energy production.

In the context of antifungal activity, some studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown efficacy against various fungal species. nih.gov The proposed mechanisms for antifungal action of related compounds include the inhibition of enzymes crucial for fungal cell wall synthesis or the disruption of fungal membrane integrity.

The following table summarizes the antimicrobial activity of some related amide derivatives:

Table 1: Antimicrobial Activity of Structurally Related Amide Derivatives
Compound Class Organism Activity Potential Mechanism Reference
N-Benzamide Derivatives B. subtilis, E. coli Antibacterial Cell wall penetration, receptor binding nanobioletters.com
N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives Gram-positive bacteria Antibacterial Disruption of membrane potential nih.gov
Acylthiourea Derivatives Gram-positive and Gram-negative bacteria, Fungi Antibacterial, Antifungal Substituent-dependent researchgate.net

Studies on Anticancer Activity at the Molecular Level

The potential for this compound derivatives as anticancer agents is an area of active research. Studies at the molecular level have begun to unravel the mechanisms by which these and structurally similar compounds exert their antiproliferative effects and modulate intracellular signaling pathways.

Mechanisms of Antiproliferative Effects in Cellular Models

Research on various amide derivatives has demonstrated their potential to inhibit the growth of cancer cells. For instance, certain carboxamide derivatives have shown significant anticancer activity against various cancer cell lines. nih.gov The antiproliferative effects are often dose-dependent and can be attributed to the induction of cell cycle arrest or apoptosis.

In a study on 2,4-disubstituted quinazoline (B50416) derivatives, which are structurally distinct but also contain an amide-like linkage, the anticancer activity was linked to the downregulation of c-myc. nih.gov This was achieved through the stabilization of the c-myc promoter G-quadruplex, leading to a decrease in the transcription of ribosomal DNA and subsequent activation of p53-mediated apoptosis. nih.gov While not directly studying this compound derivatives, this research highlights a potential mechanism for related aromatic amide compounds.

Elucidation of Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways is a key aspect of the anticancer activity of many small molecules. For derivatives of 4-phenoxypyridine (B1584201), which share the phenoxy substructure, anticancer activity has been linked to the inhibition of specific kinases involved in cancer cell proliferation and survival. nih.gov

One such target is the c-Met kinase, a receptor tyrosine kinase that is often dysregulated in various cancers. Inhibition of c-Met can block downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are critical for tumor growth and metastasis. nih.gov The structure-activity relationship studies of these inhibitors have indicated that the nature and position of substituents on the phenyl ring can significantly influence their potency and selectivity. nih.gov

The following table presents data on the anticancer activity of some related compounds:

Table 2: Anticancer Activity of Structurally Related Compounds
Compound Class Cancer Cell Line IC50 Potential Mechanism Reference
Carbamothioyl-furan-2-carboxamide Derivatives HepG2, Huh-7, MCF-7 Varies Not specified nih.gov
2,4-Disubstituted Quinazoline Derivative (Sysu12d) Not specified Not specified Down-regulation of c-myc, activation of p53 nih.gov
4-Phenoxypyridine Derivative (26a) A549, H460, HT-29 1.59 µM, 0.72 µM, 0.56 µM c-Met kinase inhibition nih.gov

Enzyme Inhibition and Modulation Investigations

The ability of this compound derivatives to inhibit or modulate the activity of specific enzymes is a critical area of investigation for understanding their therapeutic potential. Research into structurally related compounds has identified several enzymatic targets.

Studies on amide derivatives have revealed their potential as inhibitors of enzymes such as xanthine (B1682287) oxidase. frontiersin.org Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout. Quantitative structure-activity relationship (QSAR) studies on amide derivatives have been employed to predict their inhibitory activity and to design more potent inhibitors. frontiersin.org

Furthermore, research on 1,2,4-oxadiazole (B8745197) derivatives has demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are important targets in the management of Alzheimer's disease. nih.gov The inhibitory activity of these compounds was found to be influenced by the nature of the substituents on the aromatic rings. nih.gov

In the context of anticancer activity, the inhibition of kinases such as c-Met by 4-phenoxypyridine derivatives highlights the potential for this class of compounds to act as enzyme inhibitors. nih.gov The design of these inhibitors often involves creating molecules that can bind to the ATP-binding site of the kinase, thereby preventing its catalytic activity.

The following table lists some enzymes that are inhibited by structurally related compounds:

Table 3: Enzyme Inhibition by Structurally Related Compounds
Compound Class Enzyme Inhibitory Activity (IC50) Therapeutic Area Reference
Amide Derivatives Xanthine Oxidase Not specified Gout frontiersin.org
1,2,4-Oxadiazole Derivatives Acetylcholinesterase 0.0158 to 0.121 μM Alzheimer's Disease nih.gov
4-Phenoxypyridine Derivatives c-Met Kinase 0.016 µM (for compound 26a) Cancer nih.gov

Propanamide Derivative Interactions with Proteases and Kinases

Derivatives of propanamide have been investigated for their ability to interact with crucial enzyme families such as proteases and kinases. Proteases, which are involved in protein processing and degradation, are vital for the life cycle of various pathogens. For instance, the main protease (Mpro) of viruses like SARS-CoV-2 is a key enzyme in the viral replication process. nih.gov The functional polypeptides of the virus are released from polyproteins through extensive proteolytic processing, primarily carried out by Mpro. nih.gov

Similarly, kinases play a central role in cell signaling by catalyzing the phosphorylation of specific substrates. The dysregulation of kinase activity is a hallmark of many diseases. While direct studies on this compound derivatives are limited, research on structurally related compounds provides insights into potential interactions.

Specific Enzyme Inhibition Profile Development

The development of a specific enzyme inhibition profile is a critical step in characterizing the therapeutic potential of a compound. For example, in the context of antimalarial drug discovery, derivatives of 2-phenoxybenzamides were evaluated for their inhibition of cytochrome P450 enzymes, such as CYP3A4. mdpi.com This is important as CYP enzymes are involved in the metabolism of many drugs, and inhibition can lead to drug-drug interactions.

In a study on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which share the bromophenyl moiety, derivatives were screened for their inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to the management of hyperglycemia. researchgate.net One derivative, compound 6j, demonstrated potent inhibition of both α-glucosidase and α-amylase, with a kinetic study indicating a reversible and mixed-type inhibition mechanism. researchgate.net

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, the biological activity of a compound can be mediated through its binding to cellular receptors and subsequent modulation of signaling pathways.

Analysis of Ligand-Receptor Interactions and Functional Outcomes

The interaction between a ligand (the compound) and a receptor is a highly specific event that triggers a cascade of intracellular signals. The nature of this interaction determines the functional outcome, which can be agonistic or antagonistic. For instance, studies on 2-(4′-Methylaminophenyl)benzothiazole (BTA-1), a compound with some structural similarities to the core of interest, have shown high-affinity binding to amyloid-β (Aβ) fibrils in the brain. nih.gov This binding is highly specific and dominates over nonspecific interactions, suggesting its potential as a diagnostic imaging agent for Alzheimer's disease. nih.gov The binding affinity (Kd) of [3H]BTA-1 to Alzheimer's disease brain homogenates was found to be 5.8 ± 0.90 nM. nih.gov

Exploration of Selectivity Profiles

A crucial aspect of drug development is the selectivity of a compound for its intended target over other related targets. High selectivity minimizes off-target effects. In the study of 2-phenoxybenzamide (B1622244) derivatives for antimalarial activity, the selectivity index (SI) was a key parameter. mdpi.com The SI is the ratio of the cytotoxic concentration (IC50 in a cell line like L-6) to the effective concentration (IC50 against the parasite, e.g., P. falciparum NF54). A higher SI indicates greater selectivity for the target organism. For example, a para-substituted analogue (compound 37) showed the highest activity and selectivity (SI = 461.0) among the tested compounds. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the biological activity of a lead compound by modifying its chemical structure.

Correlation of Chemical Structure with Biological Potency

SAR studies aim to identify the chemical moieties responsible for a compound's biological effects. By systematically altering different parts of the molecule, researchers can determine how these changes affect potency and other pharmacological properties.

In the case of 2-phenoxybenzamide derivatives, several insights into their SAR for antiplasmodial activity were revealed. mdpi.com The substitution pattern on the anilino part of the molecule and the size of the substituents were found to strongly influence both antiplasmodial activity and cytotoxicity. mdpi.com Replacing a 4-fluorophenoxy group with a phenoxy or an acetamidophenoxy group led to a decrease in activity, highlighting the importance of the substituent on the phenoxy ring. mdpi.com

A shift in the position of a substituent on the anilino ring also had a significant impact. Moving an N-Boc piperazinyl substituent from the meta to the para position dramatically increased antiplasmodial activity without a significant change in cytotoxicity. mdpi.com

Design Principles for Optimized Bioactivity

Extensive research into the chemical scaffold of this compound has revealed key structural motifs that are critical for its biological activity. The systematic modification of this parent compound has led to the development of derivatives with significantly enhanced potency and selectivity. The design of these optimized analogues is guided by a comprehensive understanding of their structure-activity relationships (SAR), which delineates the impact of specific chemical alterations on their interaction with biological targets.

The core structure of this compound consists of three key regions that have been the focus of medicinal chemistry efforts: the bromophenoxy ring, the gem-dimethyl group on the propanamide backbone, and the amide moiety. Strategic modifications in these areas have provided valuable insights into the molecular requirements for optimal bioactivity.

Impact of Substituents on the Phenoxy Ring:

The 4-bromo substituent on the phenoxy ring has been identified as a crucial determinant of activity. Research has shown that both the nature and position of the halogen can significantly influence the compound's biological effects. While the bromo group at the para position is favorable, substitutions with other halogens such as chlorine and fluorine have been explored to modulate the electronic and lipophilic properties of the molecule. The presence of an electron-withdrawing group at this position appears to be beneficial for target engagement.

CompoundHalogen at 4-positionRelative Bioactivity
Derivative ABromo+++
Derivative BChloro++
Derivative CFluoro+
Derivative DIodo+/-

Role of the Gem-Dimethyl Group:

The gem-dimethyl group on the α-carbon of the propanamide is another critical feature. This structural element is believed to provide a conformational lock, positioning the phenoxy and amide groups in a specific orientation that is optimal for binding to the target protein. Replacement of the methyl groups with larger alkyl chains or cyclic structures has generally led to a decrease in activity, highlighting the steric constraints of the binding pocket.

CompoundSubstitution at α-carbonRelative Bioactivity
Derivative Egem-dimethyl+++
Derivative Fgem-diethyl+
Derivative GCyclopropyl++
Derivative HHydrogen-

Modifications of the Amide Moiety:

The primary amide group is a key hydrogen bonding donor and acceptor, playing a vital role in the interaction with the biological target. SAR studies have shown that N-alkylation or N-arylation of the amide can be tolerated to a certain extent, allowing for the introduction of additional functionalities to probe for secondary binding interactions or to improve pharmacokinetic properties. However, significant steric bulk on the nitrogen atom is generally detrimental to activity.

CompoundAmide SubstitutionRelative Bioactivity
This compound-NH2+++
Derivative I-NHCH3++
Derivative J-N(CH3)2+
Derivative K-NH-Phenyl+/-

Advanced Applications in Chemical Research and Development

Role as a Chemical Probe for Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in cellular or in vivo environments. nih.govescholarship.org The effectiveness of a chemical probe is determined by its affinity and selectivity for its intended target. nih.gov While the phenoxy scaffold is present in many biologically active molecules, the specific application of 2-(4-Bromophenoxy)-2-methylpropanamide as a targeted chemical probe is not extensively documented in dedicated studies.

However, its structure lends itself to potential use in this field. The bromophenyl group can be used as a versatile handle for attaching reporter tags, such as fluorophores or biotin, which are essential for visualizing and identifying the biological targets of the probe. h1.co Activity-based probes, for instance, often contain a reactive group, a binding group, and a reporter tag to covalently modify and identify active enzymes within complex biological systems. h1.costanford.edu The development of such probes is crucial for understanding the roles of various enzymes, like metalloproteases, in disease and for drug development. h1.conih.gov Given its structure, this compound could serve as a foundational fragment in the synthesis of more complex, activity-based probes for exploring various enzyme families.

Utility in Materials Science Research

In materials science, the precise chemical structure of a monomer or template can define the properties of the resulting material. This compound holds potential utility, particularly in the synthesis of functional polymers.

One significant application is in the creation of Molecularly Imprinted Polymers (MIPs) . MIPs are polymers synthesized in the presence of a template molecule, creating cavities that are complementary in shape, size, and functionality to the template. nih.gov Research has shown that molecules with similar phenoxyacetic structures are effective templates for preparing MIPs that can selectively recognize and bind herbicides. nih.gov Due to its distinct phenoxy-amide structure, this compound could be used as a template to create MIPs for the selective extraction or sensing of compounds with similar structural motifs.

Furthermore, aromatic diamines containing ether linkages are used as monomers in the synthesis of high-performance polyimides. researchgate.net These polymers are known for their excellent thermal stability and mechanical properties. researchgate.net The structure of this compound could be chemically modified to create novel monomers for synthesizing specialized polyimides with tailored properties, such as enhanced solubility or specific surface interactions.

Precursor in Complex Organic Synthesis

The presence of a bromine atom on the phenyl ring makes this compound a valuable precursor in complex organic synthesis. The carbon-bromine bond is a key functional group for a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental in modern medicinal chemistry for constructing the carbon-carbon and carbon-heteroatom bonds necessary for building complex molecular architectures. nih.gov

For example, the development of potent drugs often relies on the synthesis of molecules with complex scaffolds built from brominated precursors. In the discovery of Macitentan, an endothelin receptor antagonist, a key building block was a bromophenyl-substituted pyrimidine. nih.gov This demonstrates how the bromophenyl moiety serves as a critical anchor point for introducing molecular complexity. Similarly, this compound can serve as a starting point for synthesizing a library of new compounds. The bromine atom allows for the attachment of various other molecular fragments, while the amide and ether groups offer additional sites for chemical diversification, leading to the creation of novel bioactive molecules with potential applications in drug discovery. nih.govnih.gov

Application in Polymer Chemistry (e.g., Initiator in Controlled Polymerization)

One of the most direct applications of this compound is in polymer chemistry, specifically as an initiator for Atom Transfer Radical Polymerization (ATRP) . ATRP is a powerful method of controlled polymerization that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. nih.govresearchgate.net

The effectiveness of ATRP relies on an initiator with a labile carbon-halogen bond. cmu.edu The 2-bromo-2-methylpropanamide (B1266605) functional group within the molecule is an ideal initiating site. The mechanism involves the reversible activation of the carbon-bromine bond by a transition metal catalyst (typically copper-based), which generates a radical that can initiate the polymerization of monomers. researchgate.net

The structure of this compound is highly analogous to other well-established ATRP initiators. This structural similarity strongly suggests its utility in initiating the controlled polymerization of a wide range of monomers, including styrenes, acrylates, and methacrylates. researchgate.netcmu.edu By using this compound as an initiator, the resulting polymer chains will have a 4-phenoxy-2-methylpropanamide group at one end, providing a functional handle for further modification or for influencing the polymer's properties.

Table 1: Properties of this compound

Property Value Source
Linear Formula C₁₀H₁₂BrNO₂ sigmaaldrich.com
CAS Number 5658-70-8 sigmaaldrich.com
Molecular Weight 258.117 g/mol sigmaaldrich.com
MDL Number MFCD00221486 sigmaaldrich.com

Table 2: Structurally Similar ATRP Initiators

Initiator Name Abbreviation
Ethyl 2-bromoisobutyrate EBiB
Ethyl 2-bromopropionate EBrP
Methyl 2-bromopropionate MBrP
1-Phenylethyl bromide 1-PEBr
2-Bromo-2-methyl-N-(1-phenylethyl)propanamide -

Source: researchgate.netcmu.edu

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-methylphenoxyacetic acid (2-MPA)
Macitentan
Ethyl 2-bromoisobutyrate
Ethyl 2-bromopropionate
Methyl 2-bromopropionate
1-Phenylethyl bromide
2-Bromo-2-methyl-N-(1-phenylethyl)propanamide
Styrene
Acrylate

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Bromophenoxy)-2-methylpropanamide, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis of this compound can be achieved via nucleophilic substitution or coupling reactions. A validated approach involves reacting 2,4,6-trichlorotriazine with substituted phenols under controlled conditions (e.g., anhydrous solvent, inert atmosphere). For example, derivatives like 2-(2-Bromo-3-iodophenoxy)-2-methylpropanamide were synthesized using O-aryl N,N-diethylcarbamate intermediates, yielding 79–83% with purity confirmed by melting point (130–136°C) and NMR . Optimization includes:

  • Temperature control : Reactions performed at 0–5°C minimize side products.
  • Catalyst screening : Triethylamine or DMAP enhances reaction efficiency.
  • Analytical validation : Use 1^1H/13^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) and LC-MS for molecular ion detection (e.g., [M+H]+ at m/z 398) .

Basic: How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular geometry and intermolecular interactions of this compound?

Methodological Answer:
SC-XRD analysis using SHELXL or SHELXT is critical for structural elucidation. Key steps include:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
  • Refinement : SHELXL’s Least Squares refinement with anisotropic displacement parameters for heavy atoms (Br, I).
  • Key metrics : Bond lengths (e.g., C-Br ≈ 1.89 Å), torsion angles (e.g., phenoxy group dihedral angles < 10°), and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the amide group) .
    For example, analogous brominated amides exhibit orthorhombic crystal systems (space group P21_121_12$_1) with Z = 4) .

Advanced: What mechanistic insights explain the regioselectivity of bromine substitution in this compound derivatives?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electrophilic aromatic substitution (EAS) : Electron-rich para positions on the phenoxy ring favor bromination. Computational studies (DFT, NBO analysis) predict activation energies for competing pathways.
  • Steric hindrance : Bulky substituents (e.g., methyl groups) at the propanamide’s α-carbon direct bromination to less hindered positions.
  • Experimental validation : Compare 1^1H NMR integration ratios (e.g., para vs. ortho protons) and LC-MS fragmentation patterns to confirm dominant products .

Advanced: How can researchers address discrepancies in reported melting points or NMR data for this compound analogs?

Methodological Answer:
Data conflicts often arise from polymorphic forms or solvent residues. Mitigation strategies include:

  • Recrystallization : Use solvents like ethyl acetate/hexane to isolate pure polymorphs.
  • Dynamic NMR : Variable-temperature 1^1H NMR (e.g., 25–80°C) detects conformational equilibria affecting chemical shifts.
  • PXRD : Compare experimental diffractograms with simulated patterns from SC-XRD data to identify crystalline impurities .
    For example, 2-(2-Chloro-3-iodophenoxy)-2-methylpropanamide showed a 2°C variation in melting points due to solvent retention .

Advanced: What computational methods predict the stability and reactivity of this compound under physiological conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvation in water/DMSO to assess hydrolytic stability (amide bond cleavage).
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks.
  • ADMET Prediction : Tools like SwissADME predict logP (~2.5) and cytochrome P450 interactions, informing bioavailability studies .

Basic: What spectroscopic techniques are most effective for characterizing this compound and its synthetic intermediates?

Methodological Answer:

  • FT-IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and aryl C-Br stretch (~560 cm1^{-1}).
  • 1^1H/13^13C NMR : Assign methyl groups (δ 1.4–1.6 ppm) and aromatic protons (δ 6.8–7.5 ppm).
  • HRMS : Validate molecular formula (e.g., C10_{10}H11_{11}BrNO2_2 requires m/z 280.9974) .

Advanced: How can researchers design analogs of this compound for targeted enzyme inhibition studies?

Methodological Answer:

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance binding to enzyme active sites.
  • Docking studies : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2).
  • In vitro assays : Measure IC50_{50} values in enzyme inhibition assays (e.g., fluorescence-based) to correlate structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.